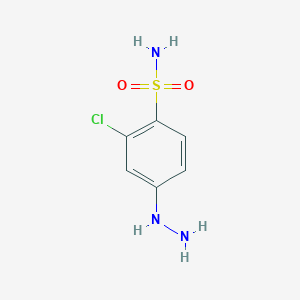
2-Chloro-4-hydrazinylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-hydrazinylbenzene-1-sulfonamide is a chemical compound with the molecular formula C6H8ClN3O2S It is a derivative of benzene sulfonamide and contains both chloro and hydrazinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylbenzene-1-sulfonamide typically involves the reaction of p-chloro benzenesulfonamide with hydrazine hydrate. The reaction is carried out at a temperature range of 120°C to 125°C and a pressure of 0.8 MPa to 1.2 MPa. The molar ratio of p-chloro benzenesulfonamide to hydrazine hydrate is usually between 1:8 and 1:15, with the hydrazine hydrate having a mass percent of 50% to 80% .
Industrial Production Methods
For industrial production, the same reaction conditions are applied, but on a larger scale. The process involves using high-temperature and high-pressure reactors to ensure a higher yield and product purity. The method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-4-hydrazinylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential use in developing new antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The compound’s hydrazinyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinylbenzene-1-sulfonamide: Similar structure but lacks the chloro group.
4-Hydrazinylbenzene-1-sulfonamide hydrochloride: A hydrochloride salt form of the compound.
Sulfanilamide: A simpler sulfonamide derivative without the chloro and hydrazinyl groups
Uniqueness
2-Chloro-4-hydrazinylbenzene-1-sulfonamide is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
62646-08-6 |
|---|---|
Molecular Formula |
C6H8ClN3O2S |
Molecular Weight |
221.67 g/mol |
IUPAC Name |
2-chloro-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C6H8ClN3O2S/c7-5-3-4(10-8)1-2-6(5)13(9,11)12/h1-3,10H,8H2,(H2,9,11,12) |
InChI Key |
GZYRPZMZYWGGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















